1-[(2-chloro-6-fluorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
Description
This compound belongs to the thieno[3,2-d]pyrimidine-dione class, characterized by a fused thiophene-pyrimidine core. The structure includes a 2-chloro-6-fluorophenylmethyl group at position 1 and a 2-methylphenyl substituent at position 2. The thieno-pyrimidine scaffold is notable for its planar aromatic system, which facilitates interactions with biological targets such as enzymes or receptors .
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-3-(2-methylphenyl)-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN2O2S/c1-12-5-2-3-8-16(12)24-19(25)18-17(9-10-27-18)23(20(24)26)11-13-14(21)6-4-7-15(13)22/h2-10,17-18H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWBRYJEVODQNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3C(C=CS3)N(C2=O)CC4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-[(2-chloro-6-fluorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a novel thienopyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Molecular Formula
- C : 17
- H : 14
- Cl : 1
- F : 1
- N : 3
- O : 2
- S : 1
Structural Features
The compound features a thieno[3,2-d]pyrimidine core with significant substituents that enhance its biological activity. The presence of the chlorine and fluorine atoms is crucial for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 339.81 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
| LogP | 3.5 |
Anticancer Properties
Recent studies have highlighted the compound's anticancer potential through various mechanisms:
- Inhibition of Kinases : The compound has shown inhibitory effects on key kinases involved in cancer progression, such as VEGFR-2 and AKT. In vitro assays demonstrated IC50 values of approximately and for these targets respectively .
- Induction of Apoptosis : Mechanistic studies revealed that treatment with this thienopyrimidine derivative leads to caspase-3-mediated apoptosis in cancer cell lines such as HepG2 (liver cancer) and PC-3 (prostate cancer). The compound caused S-phase cell cycle arrest, indicating its potential as an anticancer agent .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary results suggest effectiveness against various bacterial strains, although specific data are still emerging.
Structure-Activity Relationship (SAR)
The substitution pattern on the thienopyrimidine core significantly influences biological activity:
- Electron-withdrawing groups , such as chlorine and fluorine, enhance cytotoxicity.
- The presence of methyl groups on the phenyl ring can modulate activity against different cancer cell lines.
Table 2: SAR Insights from Recent Studies
| Substituent | Activity Level | Target Cell Line |
|---|---|---|
| Chlorine | High | HepG2 |
| Fluorine | Moderate | PC-3 |
| Methyl | Low | Both |
Case Study 1: In Vitro Anticancer Screening
A study conducted on various thiophene derivatives highlighted the anticancer activity of the chlorinated derivative (similar to our compound) with IC50 values indicating strong inhibition against liver and prostate cancer cells . The findings support further exploration into this class of compounds for therapeutic applications.
Case Study 2: QSAR Analysis
Quantitative structure–activity relationship (QSAR) studies have been performed on related pyrimidine derivatives to understand their antifungal and anticancer activities better. These studies suggest that specific modifications can lead to enhanced bioactivity by improving lipophilicity and target binding affinity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related pyrimidine-dione derivatives, focusing on substituent effects, biological activity, and physicochemical properties.
Structural and Functional Group Comparisons
Thieno[2,3-d]pyrimidine-2,4-dione (PR-3) Structure: Contains a thiophene ring fused at the [2,3-d] position of pyrimidine. Activity: Exhibits higher mean pIC50 values (6.5–8.5 μM) in TRPA1 inhibition studies compared to phenyl-containing analogs. The thiophene ring enhances π-π stacking and electronic interactions with hydrophobic binding pockets .
1-[(2-Chloro-6-fluorophenyl)methyl]-3-(4-methylphenyl)methyl-pyrido[3,2-d]pyrimidine-2,4-dione Structure: Replaces the thiophene ring with a pyridine moiety (pyrido[3,2-d]pyrimidine). Impact: Pyridine’s nitrogen atom introduces hydrogen-bonding capacity but reduces lipophilicity (clogP ≈ 3.2 vs. thieno analog’s clogP ≈ 4.1). This substitution may lower blood-brain barrier permeability .
1-[[2-Fluoro-6-(trifluoromethyl)phenyl]methyl]-6-methyl-2,4(1H,3H)-pyrimidinedione
- Structure : Features a trifluoromethyl group instead of chlorine at the ortho position.
- Impact : The CF3 group increases electron-withdrawing effects and metabolic resistance but may reduce solubility due to higher hydrophobicity .
6-Amino-1-(4-chlorobenzyl)pyrimidine-2,4(1H,3H)-dione Structure: Includes an amino group at position 6 and a 4-chlorobenzyl substituent.
Physicochemical Properties
- Key Insight : The target compound’s higher clogP suggests favorable membrane permeability but may require formulation optimization to address solubility limitations.
Preparation Methods
Key Starting Materials and Intermediate Synthesis
The preparation of this compound begins with the synthesis of its heterocyclic core: the thieno[3,2-d]pyrimidine-2,4-dione scaffold. Two primary precursors are required:
- 3-Aminothiophene-2-carboxamide derivatives for cyclization into the thienopyrimidine core.
- Functionalized benzyl and aryl halides for introducing the (2-chloro-6-fluorophenyl)methyl and 2-methylphenyl substituents.
Synthesis of Thieno[3,2-d]pyrimidine-2,4-dione Core
The Gewald reaction is widely employed to construct the thiophene ring, followed by cyclization with urea or thiourea to form the pyrimidine ring. For example:
- Gewald reaction : 2-Cyanoacetamide reacts with elemental sulfur and a ketone (e.g., cyclohexanone) in ethanol under reflux to yield 2-aminothiophene-3-carboxamide.
- Cyclization : Heating the carboxamide derivative with urea in formic acid at 100°C for 6 hours produces the thieno[3,2-d]pyrimidine-2,4-dione scaffold.
Stepwise Synthetic Route
Alkylation of the Thienopyrimidine Core
The introduction of the (2-chloro-6-fluorophenyl)methyl group at the N1 position and the 2-methylphenyl group at the N3 position proceeds via sequential alkylation:
Step 1: N1-Alkylation
- Reagents : 2-Chloro-6-fluorobenzyl chloride, potassium carbonate (K₂CO₃).
- Conditions : Dimethylformamide (DMF), 80°C, 12 hours.
- Mechanism : Nucleophilic substitution (SN2) at the deprotonated N1 position of the thienopyrimidine core.
Step 2: N3-Alkylation
- Reagents : 2-Methylphenylboronic acid, copper(II) acetate.
- Conditions : Microwave irradiation (150°C, 30 minutes), toluene/water biphasic system.
- Mechanism : Copper-mediated Chan-Lam coupling to install the 2-methylphenyl group.
Table 1: Alkylation Reaction Parameters
| Step | Reagent | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| 1 | 2-Chloro-6-fluorobenzyl chloride | DMF | 80°C | 12 h | 78 |
| 2 | 2-Methylphenylboronic acid | Toluene/H₂O | 150°C (MW) | 30 min | 65 |
Alternative Synthetic Strategies
One-Pot Tandem Cyclization-Alkylation
A streamlined approach combines cyclization and alkylation in a single pot:
Solid-Phase Synthesis for Parallel Optimization
Immobilizing the thienopyrimidine core on Wang resin enables rapid diversification:
Reaction Optimization and Challenges
Regioselectivity in N-Alkylation
The N1 and N3 positions exhibit differing nucleophilicities due to the electron-withdrawing effects of the dione groups. Key findings:
- N1 preference : The N1 site is more nucleophilic, favoring alkylation with 2-chloro-6-fluorobenzyl chloride without requiring protecting groups.
- N3 challenges : Steric hindrance from the N1 substituent necessitates microwave activation or copper catalysis for efficient arylation.
Table 2: Regioselectivity Control Strategies
| Position | Strategy | Outcome |
|---|---|---|
| N1 | Excess alkylating agent (1.5 eq) | >90% monoalkylation |
| N3 | Cu(OAc)₂ catalysis, MW irradiation | 65–70% yield, minimal di-substitution |
Scalability and Industrial Considerations
Continuous-Flow Synthesis
Recent advances adapt the stepwise route for continuous production:
Q & A
Q. What catalytic mechanisms are involved in palladium-mediated synthesis steps?
- Methodological Answer : Investigate via:
- Kinetic Isotope Effects (KIE) : Compare rates with deuterated substrates to identify rate-limiting steps .
- Spectroscopic Monitoring : In situ IR to track oxidative addition/reductive elimination in Pd-catalyzed couplings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
